1,2-Bis(prop-2-yn-1-yloxy)benzene

Polymer Chemistry Materials Science Formulation

1,2-Bis(prop-2-yn-1-yloxy)benzene (CAS 5651-91-2, C12H10O2, MW 186.21) is an aromatic bis-propargyl ether characterized by two terminal alkyne groups positioned ortho to each other on a benzene core. This structural arrangement defines its chemical identity and differentiates it from its regioisomers (meta, para) and mono-functional analogs.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 5651-91-2
Cat. No. B3037724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(prop-2-yn-1-yloxy)benzene
CAS5651-91-2
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC=C1OCC#C
InChIInChI=1S/C12H10O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h1-2,5-8H,9-10H2
InChIKeyDHJKMOLQDOVRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(prop-2-yn-1-yloxy)benzene (CAS 5651-91-2): Core Properties and Procurement Specifications for Research Sourcing


1,2-Bis(prop-2-yn-1-yloxy)benzene (CAS 5651-91-2, C12H10O2, MW 186.21) is an aromatic bis-propargyl ether characterized by two terminal alkyne groups positioned ortho to each other on a benzene core. This structural arrangement defines its chemical identity and differentiates it from its regioisomers (meta, para) and mono-functional analogs. Key computed physicochemical descriptors include an XLogP3 value of 1.8 [1], a predicted boiling point of approximately 287.8 °C , and a topological polar surface area of 18.5 Ų [1]. The compound is commercially available with typical purity specifications of ≥95% to >98% , intended exclusively for research and development use .

Why 1,2-Bis(prop-2-yn-1-yloxy)benzene Cannot Be Simply Substituted by Generic Bis-propargyl Ethers


The physical and chemical properties of bis-propargyloxy benzene derivatives are exquisitely sensitive to the relative positions of the alkyne groups on the central aromatic ring. The 1,2- (ortho) substitution pattern of CAS 5651-91-2 imparts a distinct molecular geometry, polarity, and spatial presentation of reactive sites compared to its 1,3- and 1,4- substituted isomers . These differences, though subtle, can lead to divergent outcomes in applications where molecular packing, chelation geometry, or the local environment of the alkyne dictates performance—such as in metal sensing , polymer crosslinking density, or the formation of discrete supramolecular structures . Consequently, assuming interchangeability between the 1,2-, 1,3-, and 1,4- isomers based on identical molecular formula (C12H10O2) and nominal reactivity is scientifically unsound and can compromise experimental reproducibility and material performance.

Quantitative Evidence Differentiating 1,2-Bis(prop-2-yn-1-yloxy)benzene (CAS 5651-91-2) from Regioisomers


Physical State and Melting Point Differentiation for Processability and Formulation

The 1,2-isomer (ortho) is a liquid at room temperature , whereas the 1,4-isomer (para) is a crystalline solid with a melting point of 48.0–52.0 °C [1]. This fundamental difference in physical state directly impacts processability and formulation requirements. The liquid nature of the 1,2-isomer facilitates its direct use in solvent-free or liquid-phase reactions without a pre-melting step, offering a logistical and processing advantage in large-scale syntheses or formulations where low-viscosity components are preferred.

Polymer Chemistry Materials Science Formulation

Molecular Geometry and Dihedral Angle Impact on Chelation and Crystal Engineering

The ortho-arrangement of the propargyloxy groups in 1,2-bis(prop-2-yn-1-yloxy)benzene forces the alkyne termini into a distinct spatial orientation, with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° indicating a near-planar, yet highly specific, conformation for the linking chains [1]. This is geometrically distinct from the divergent vectors presented by the 1,3- and 1,4- isomers. While direct comparative X-ray data for all three isomers is not available in a single study, this specific conformation is critical for its function as a bidentate ligand or building block, particularly in forming discrete chelate rings with metal ions (e.g., as a chemosensor) or in creating specific packing motifs in crystalline materials [1].

Coordination Chemistry Crystal Engineering Chemosensors

Predicted LogP and Lipophilicity Differences Influencing Solubility and Partitioning

The regioisomers exhibit subtle but quantifiable differences in their computed lipophilicity (LogP). The 1,2-isomer has a calculated XLogP3 of 1.8 [1], whereas the 1,3-isomer has a slightly lower computed LogP of approximately 1.71 . While the difference is small (ΔLogP ≈ 0.09), it can be significant in applications where precise control over partition coefficients (logD) influences compound behavior, such as in medicinal chemistry lead optimization, chromatographic retention time prediction, or the design of self-assembled monolayers.

Medicinal Chemistry ADME Physical Organic Chemistry

Reported Utility as a Fluorescent Chemosensor for Metal Ions

1,2-Bis(prop-2-yn-1-yloxy)benzene has been specifically reported and commercialized as a highly sensitive and selective fluorescent chemosensor for transition metal ions, with activation and fluorescence emission occurring at 695 nm . This is a specific, application-defining property. The ortho-arrangement of the alkyne groups is crucial for this function, as it allows the molecule to act as a bidentate ligand, chelating a metal ion to trigger a photophysical response. In contrast, a typical mono-propargyl analog (e.g., 1-tert-butyl-4-(prop-2-yn-1-yloxy)benzene) is noted primarily as a synthetic building block due to its single reactive triple bond, lacking the chelation-induced sensing capability .

Analytical Chemistry Sensors Fluorescence Spectroscopy

Validated Research and Industrial Application Scenarios for 1,2-Bis(prop-2-yn-1-yloxy)benzene


Synthesis of Conformationally Defined Chelating Ligands and Metal-Organic Frameworks (MOFs)

The near-planar conformation and specific torsion angle of the ortho-substituted propargyl arms, as elucidated by X-ray crystallography [1], make this compound an ideal precursor for constructing chelating ligands and metal-organic assemblies. Its ability to pre-organize alkyne groups for bidentate coordination is leveraged in the development of selective metal ion sensors and the rational design of MOFs where precise spatial control of metal-binding sites is required.

Development of Fluorescent Chemosensors for Transition Metal Detection

This compound is a recognized scaffold for fluorescent chemosensors that detect transition metal ions, with a reported emission at 695 nm . Its ortho-bis(propargyloxy) architecture is essential for this function, enabling a chelation-enhanced fluorescence (CHEF) effect upon metal binding. This specific application scenario is not served by its 1,3- or 1,4- regioisomers, which cannot form the same chelate ring.

Click Chemistry and Polymer Crosslinking with Liquid-Phase Processing Advantages

The compound's liquid physical state at room temperature is a key differentiator for polymer and materials science applications. It can be directly incorporated into liquid monomer mixtures or applied as a neat crosslinker for solvent-free 'click' reactions (e.g., CuAAC with azides or thiol-yne), simplifying processing and eliminating the need for a melting step required by the solid 1,4-isomer [2].

Medicinal Chemistry and Chemical Biology Tool Development

In drug discovery and chemical biology, the 1,2-isomer's distinct LogP value (XLogP3 = 1.8) [3] and its unique presentation of two bioorthogonal alkyne handles make it a valuable core for synthesizing dual-functional probes (e.g., for simultaneous fluorescent tagging and affinity purification) and for exploring structure-activity relationships (SAR) where lipophilicity and molecular geometry are critical parameters.

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